molecular formula C24H18OS B14010858 6-(4-Methylphenyl)-4,5-diphenylthiopyran-2-one CAS No. 65713-94-2

6-(4-Methylphenyl)-4,5-diphenylthiopyran-2-one

Cat. No.: B14010858
CAS No.: 65713-94-2
M. Wt: 354.5 g/mol
InChI Key: IZOQKYSRVDFRQX-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)-4,5-diphenylthiopyran-2-one is an organic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that have gained significant attention due to their diverse chemical properties and potential applications in various fields. This compound, in particular, is characterized by its unique structure, which includes a thiopyran ring substituted with phenyl and methylphenyl groups.

Preparation Methods

The synthesis of 6-(4-Methylphenyl)-4,5-diphenylthiopyran-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with 1,3-diphenylacetone in the presence of a base such as sodium hydroxide. The reaction mixture is then subjected to cyclization under acidic conditions to form the thiopyran ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-(4-Methylphenyl)-4,5-diphenylthiopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(4-Methylphenyl)-4,5-diphenylthiopyran-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with anti-inflammatory or anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)-4,5-diphenylthiopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

6-(4-Methylphenyl)-4,5-diphenylthiopyran-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

65713-94-2

Molecular Formula

C24H18OS

Molecular Weight

354.5 g/mol

IUPAC Name

6-(4-methylphenyl)-4,5-diphenylthiopyran-2-one

InChI

InChI=1S/C24H18OS/c1-17-12-14-20(15-13-17)24-23(19-10-6-3-7-11-19)21(16-22(25)26-24)18-8-4-2-5-9-18/h2-16H,1H3

InChI Key

IZOQKYSRVDFRQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=CC(=O)S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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